![molecular formula C13H9Cl2N3O B2503566 2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 338978-54-4](/img/structure/B2503566.png)

2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

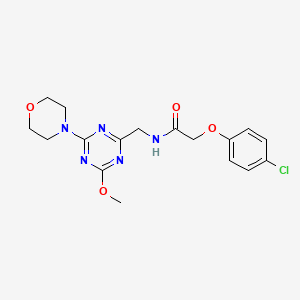

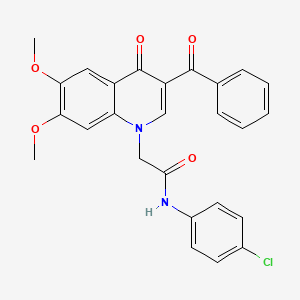

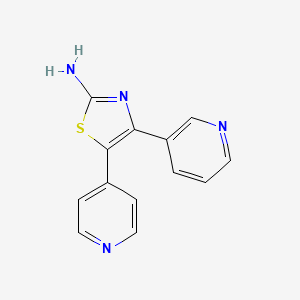

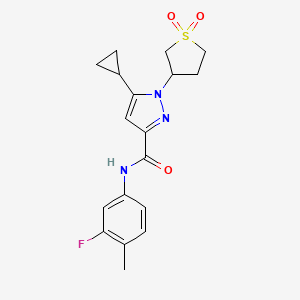

The compound "2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine" is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related imidazo[4,5-b]pyridine derivatives typically involves multi-step reactions starting from simple precursors such as aminopyridines or dichloropyridines. For instance, the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine was achieved through a sequence of substitution, nitration, ammoniation, oxidation, reduction, and cyclization steps, starting from 2,6-Dichloropyridine, with a total yield of 40.2% . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies involving halogenated pyridines and subsequent functional group transformations could be applicable.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. The substitution pattern on the rings, such as the 2,4-dichlorophenyl and methoxy groups, can significantly influence the compound's physical and chemical properties, as well as its biological activity. The structures of these compounds are typically elucidated using spectroscopic techniques such as IR, 1H-NMR, and Mass spectrometry .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including those that modify the substituents on the aromatic rings. For example, the chloromethyl-pyridine derivatives can react with chloro-phenyl imidazole-thione in the presence of sodium methoxide to afford methylsulphinyl derivatives . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the electron density of the aromatic system, potentially altering properties like solubility, melting point, and reactivity. The crystal structures of some derivatives have been reported, providing insights into their solid-state conformations and intermolecular interactions . Additionally, the biological activities of these compounds, such as antimicrobial and antifungal properties, are often evaluated to determine their potential as therapeutic agents .

Relevant Case Studies

Several studies have explored the biological activities of imidazo[4,5-b]pyridine derivatives. For instance, some derivatives have been evaluated for their antibacterial and antifungal activities, with moderate activity observed at certain concentrations . Another study reported the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives and their evaluation for antidiabetic, antioxidant, and β-glucuronidase inhibition activities, with some compounds showing significant activity . These findings highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives in various domains of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Derivatives : 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde was synthesized from 2-aminopyridine and further reacted with various aryl ketones, leading to compounds with potential antibacterial and antifungal activities (Ladani et al., 2009).

- Regioselective Synthesis : 5-Amino-1H-imidazoles reaction with 3-methoxalylchromone produced a set of imidazo(4,5-b)pyridines, considered potent pharmacophores in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Biological Applications

- Antimicrobial Activity : Certain derivatives of 2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine demonstrated moderate antibacterial and antifungal activity, highlighting its potential in developing new antimicrobial agents (Bhuva et al., 2015).

Physical Properties and Analysis

- Photophysical Studies : The photophysical properties of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues were studied, providing insights into intramolecular charge transfer and proton transfer processes, crucial for understanding their behavior in various solvents (Behera et al., 2015).

Industrial and Material Science Applications

- Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives showed high inhibition performance against mild steel corrosion, suggesting their use in industrial applications to prevent material degradation (Saady et al., 2021).

Synthesis Methods and Optimization

- Facile Synthesis Methods : Research has been conducted to develop eco-friendly and efficient methodologies for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine, which is crucial for its application in various fields (Kale et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been shown to have anticancer properties , suggesting potential targets could be proteins involved in cell proliferation and apoptosis.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds have been found to inhibit the Bcl2 anti-apoptotic protein , which plays a crucial role in regulating cell death.

Biochemical Pathways

For example, some compounds have been found to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated cells . These changes suggest an impact on pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Similar compounds have been studied, and their plasma concentration was found to decrease in terms of an open two-compartment pharmacokinetic model . The shorter elimination phase had a half-life of 4 minutes, and the longer phase had a half-life of 30 minutes .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, some compounds have been found to induce apoptotic death of MCF7 cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-19-18-11-3-2-6-16-12(11)17-13(18)9-5-4-8(14)7-10(9)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWMFLWIOUCCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C2=C(N=CC=C2)N=C1C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)